(-)-Membranolide
Description
Overview of Diterpenoid Natural Products in Chemical Biology Research
Diterpenoid natural products are a diverse class of small molecules found across various life forms, including plants, fungi, and marine organisms. They play crucial roles in biological systems, acting in developmental processes, mediating interactions between organisms, and aiding environmental adaptation. nih.gov Their structural complexity and wide range of bioactivities make them valuable subjects in chemical biology, which seeks to apply chemical principles to understand and manipulate biological systems. cornell.edugatech.edu Research in this area involves identifying, characterizing, and synthesizing these compounds to explore their interactions with biomolecules and their potential as therapeutic agents or biological probes. eie.grcnio.es The intricate, often cage-like, structures of many diterpenoids present significant challenges and opportunities in synthetic chemistry. acs.org
Significance of Marine Natural Products in Scientific Inquiry
Marine organisms, thriving in complex and competitive ecosystems, have evolved the capacity to produce a vast array of secondary metabolites with unique structures and potent biological activities. nih.govgrc.orggeomar.deuniv-cotedazur.eueco-vector.com These marine natural products are a rich source of novel compounds with potential applications in medicine, agriculture, and other industries. geomar.de The chemical diversity observed in marine metabolites often differs significantly from that of terrestrial organisms, reflecting distinct biochemical pathways and evolutionary pressures. nih.govuniv-cotedazur.eu The investigation of these compounds involves interdisciplinary approaches, combining chemistry, biology, ecology, and genomics to understand their structures, functions, biosynthesis, and ecological roles. grc.orggeomar.de Marine natural products have already led to the development of several marketed drugs, particularly in the areas of cancer and pain treatment, highlighting their pharmaceutical potential. nih.govuniv-cotedazur.euethz.ch
Research Trajectories and Academic Relevance of Membranolide and Related Spongian Diterpenes
Spongian diterpenes are a specific family of marine natural products characterized by a parent 6,6,6,5-tetracyclic ring system, although variations and rearrangements exist. uv.esresearchgate.netnih.gov These compounds are primarily isolated from marine sponges, particularly those belonging to the orders Dictyoceratida and Dendroceratida, and also from nudibranchs that feed on these sponges. uv.esresearchgate.net Spongian diterpenoids have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory effects. uv.esresearchgate.netnih.govmdpi.com
(-)-Membranolide is a diterpenoid belonging to the spongian class, first isolated from the Antarctic sponge Dendrilla membranosa (now often referred to as Dendrilla antarctica). google.commdpi.comnih.govuchile.clnih.gov Research on (-)-membranolide and related spongian diterpenes from this sponge has focused on their structural elucidation, isolation from natural sources, and evaluation of their biological activities. google.comnih.govnih.gov Studies have investigated their potential as feeding deterrents against marine predators, suggesting an ecological role in the sponge's defense mechanisms. mdpi.comgrafiati.comchemecol.org Furthermore, research has explored the antimicrobial properties of (-)-membranolide and its derivatives, particularly against bacteria and in the context of combating drug resistance. uv.esmdpi.comnih.govacs.orgresearchgate.netnih.gov The structural features of spongian diterpenes, including the presence of furan (B31954) rings and varying degrees of oxidation, contribute to their diverse biological profiles. uv.esmdpi.com The study of these compounds continues to be academically relevant for discovering new bioactive molecules and understanding the chemical ecology of marine environments. geomar.deeco-vector.com
Table 1: Selected Spongian Diterpenoids and Their Sources
| Compound Name | Source Sponge Species | PubChem CID (if available) |
| (-)-Membranolide | Dendrilla membranosa / Dendrilla antarctica | 6436445 |
| Aplysulphurin | Dendrilla sp., Spongia sp. | 107796 |
| Tetrahydroaplysulphurin-1 | Dendrilla antarctica | 13927410 |
| 9,11-Dihydrogracilin A | Dendrilla membranosa | 6436444 |
| Darwinolide | Dendrilla membranosa | 10217955 |
| Isoagatholactone | Spongia officinalis | 119759 |
| Spongiolactone A | Spongia officinalis var. arabica | Not Available |
| Spongionellin | Spongionella gracilis | Not Available |
Table 2: Reported Biological Activities of (-)-Membranolide and Related Compounds
| Compound Name | Biological Activity | Source Organism |
| (-)-Membranolide | Growth inhibition of Bacillus subtilis, mild activity against S. aureus uv.es | Spongionella gracilis |
| Membranolide (5) | Strong hit against MRSA biofilm cultures nih.govresearchgate.netnih.gov | Dendrilla antarctica |
| Membranolide (4) | Antimicrobial activity against E. coli O157:H7 mdpi.com | Dendrilla antarctica |
| Membranolides C and D | Broad spectrum antibacterial and antifungal activity nih.govacs.org | Dendrilla membranosa |
| Tetrahydroaplysulphurin-1 | Potency against Leishmania donovani nih.govnih.govresearchgate.netnih.gov | Dendrilla antarctica |
| Darwinolide | Inhibits methicillin-resistant Staphylococcus aureus biofilm mdpi.comacs.orgresearchgate.net | Dendrilla membranosa |
| Isoagatholactone | Antimicrobial properties uv.es | Spongia officinalis |
Properties
CAS No. |
106231-26-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Production Methodologies
Biological Origin and Habitat of Membranolide-Producing Organisms
The primary sources of (-)-Membranolide are sponges belonging to the Dendrilla genus.
Identification of Sponge Species: Dendrilla membranosa / Dendrilla antarctica as Primary Sources
(-)-Membranolide has been identified and isolated from the Antarctic sponge Dendrilla membranosa acs.orgiucr.orgacs.org. Another species, Dendrilla antarctica, has also been reported as a source of membranolide and other related diterpenes mdpi.commdpi.comcambridge.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Dendrilla antarctica is sometimes referred to as previously being known as Dendrilla membranosa mdpi.comcambridge.org. These sponges are known for producing secondary diterpenoids, which are believed to serve as a defensive mechanism against predators and fouling organisms acs.orgmdpi.commdpi.comcambridge.orgthieme-connect.com.
Geographic Distribution of Source Organisms
Dendrilla membranosa is described as having a circumpolar distribution acs.org. It is commonly found on the benthos around the Western Antarctic Peninsula (WAP) acs.orgcambridge.orgthieme-connect.comgoogle.com. Specifically, samples have been collected from the vicinity of Palmer Station on Anvers Island, Antarctica, at depths between 30 and 40 meters acs.orgacs.org. Dendrilla antarctica is also common in shallow coastal zones of Antarctica, particularly along the WAP, and has also been reported in South America mdpi.com. It thrives in shallow rocky bottoms of the Antarctic Peninsula and can be found in both communities within and below the subtidal macroalgal canopy, which can extend to 40 m depth or greater mdpi.comcambridge.orgresearchgate.netresearchgate.net. Collections of D. antarctica have been made from various sites around Palmer Station, including Alan's Wall, Bonaparte, Gamage Point, and North Laggard thieme-connect.com. Samples have also been collected from Deception Island and Livingston Island in the South Shetland Islands, Antarctica mdpi.comresearchgate.net.
Extraction and Initial Sample Preparation Methodologies
The process of obtaining (-)-Membranolide from sponge material typically begins with solvent extraction.
Organic Solvent Extraction Techniques (e.g., Dichloromethane (B109758)/Methanol (B129727), Methanol)
Various organic solvent systems have been employed for the extraction of membranolides from sponge material. A common method involves the use of a dichloromethane/methanol mixture, often in a 1:1 ratio acs.orggoogle.comnih.govthieme-connect.com. Freeze-dried sponge material is typically subjected to extraction multiple times with the chosen solvent system acs.orgamazonaws.com. Methanol alone has also been used for extraction google.comamazonaws.com. In some studies, dichloromethane extract of freeze-dried sponge has been used mdpi.comnih.gov. The solvents are subsequently removed, often in vacuo, to yield a crude extract amazonaws.com.
Chromatographic Purification Strategies for Isolation
Following initial extraction, chromatographic techniques are crucial for isolating pure (-)-Membranolide from the complex mixture of compounds present in the crude extract. The crude extract is typically subjected to a series of purification steps using chromatography to separate the target compound from other chemicals wgtn.ac.nz.
Methods mentioned in the search results include flash chromatography on silica (B1680970) gel using a step gradient of solvents, such as hexanes-ethyl acetate (B1210297) acs.org. Fractions obtained from flash chromatography are then often subjected to further purification using High-Performance Liquid Chromatography (HPLC) acs.orgamazonaws.com. Both normal-phase and reversed-phase HPLC have been utilized mdpi.comnih.govgoogle.com. For example, reversed-phase HPLC with an acetonitrile (B52724) in water gradient has been used nih.gov. Semipreparative normal-phase HPLC with a hexane (B92381) and hexane:isopropanol gradient has also been reported mdpi.com. Repeated HPLC separation of fractions obtained from column chromatography is a common approach to achieve purity amazonaws.com. The presence of the target metabolite is often confirmed at each stage of the isolation process, typically through testing wgtn.ac.nz.
Detailed research findings on the isolation of membranolides from Dendrilla membranosa have reported the yield of specific membranolides after chromatographic separation. For instance, from 122 g of freeze-dried sponge extracted with dichloromethane-MeOH (1:1), 3.2 g of crude extract was obtained acs.org. Subsequent silica gel chromatography and HPLC yielded membranolide B (11.5 mg) acs.org. Another study starting with 330 g of freeze-dried D. antarctica extracted with a 1:1 CH2Cl2/MeOH mixture reported obtaining membranolide (3) at 19.3 mg, along with other membranoids, after MPLC and reversed-phase HPLC nih.gov.
Here is a summary of extraction and isolation data from some studies:
| Sponge Species | Amount (freeze-dried) | Extraction Solvent | Crude Extract Yield | Purification Methods | (-)-Membranolide Yield | Citation |
| Dendrilla membranosa | 122 g | Dichloromethane-MeOH (1:1) | 3.2 g | Silica gel flash chromatography, HPLC | Not specified for (-) membranolide, but membranolide B was 11.5 mg | acs.org |
| Dendrilla antarctica | 330 g | Dichloromethane/MeOH (1:1) | Not specified | MPLC, Reversed-phase HPLC | 19.3 mg | nih.gov |
| Dendrilla antarctica | ~100 mg (each specimen) | Dichloromethane (3 x 10 mL) | Not specified | GC-MS analysis (for profiling, not bulk isolation) | Not specified | mdpi.com |
| Dendrilla membranosa | Not specified | Dichloromethane | Not specified | Reversed-phase solid-phase extraction, HPLC | Present among major natural products | nih.gov |
| Dendrilla membranosa | Not specified | Hexane, Methanol | Not specified | Column chromatography, HPLC | Isolated from hexane extract | amazonaws.com |
It is important to note that some membranolide derivatives, particularly those with methoxy (B1213986) groups, can be formed artifactually during extraction with methanolic solvents from precursor compounds like aplysulphurin nih.govgoogle.comthieme-connect.com. Studies have shown that extraction of D. antarctica with only dichloromethane yields aplysulphurin, tetrahydroaplysulphurin-1, membranolide, and darwinolide, while stirring the dichloromethane extract with methanol can produce new products consistent with membranoids nih.gov. This suggests that while (-)-Membranolide itself is a natural product, some related membranolides might be artifacts of the isolation procedure when using methanol.
Medium-Pressure Liquid Chromatography (MPLC) (Normal-Phase Applications)
Medium-Pressure Liquid Chromatography (MPLC) is a technique utilized in the isolation process of (-)-Membranolide. Normal-phase MPLC is applied to fractionate the crude extract. In a typical protocol, the concentrated lipophilic extract is subjected to normal phase MPLC to yield several fractions. nih.govgoogle.comusf.edu For instance, one study reported obtaining 13 fractions from the purification of a D. antarctica extract by normal phase MPLC. nih.gov Purified compounds, including (-)-Membranolide, are then obtained from these MPLC fractions through further purification steps, often involving HPLC. researchgate.net
High-Performance Liquid Chromatography (HPLC) (Reversed-Phase and Gradient Elution Protocols)
High-Performance Liquid Chromatography (HPLC) is a crucial step for the purification of (-)-Membranolide, often following initial fractionation by MPLC or solid-phase extraction. Both reversed-phase and normal-phase HPLC protocols are employed. acs.orgcambridge.orgresearchgate.net
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. chromtech.comnih.gov Separation is based on the hydrophobicity of the analytes. chromtech.com Gradient elution, where the mobile phase composition changes over time, is frequently used in reversed-phase HPLC to improve separation efficiency for compounds with a wide range of polarities. chromtech.comchromatographyonline.com For example, reversed-phase solid-phase extraction eluted with acetonitrile has been used in the isolation process before HPLC purification. acs.org Another reported method used isocratic reversed-phase HPLC with 60% acetonitrile in water on a C18 column to afford (-)-Membranolide. cambridge.org
Normal-phase HPLC is also applied, particularly for purifying compounds from normal-phase MPLC fractions. researchgate.net This approach typically uses a polar stationary phase (like silica) and a less polar mobile phase. A normal phase HPLC method for purifying (-)-Membranolide involved a 5-30% ethyl acetate in hexanes gradient over 25 minutes after an initial period at 5% ethyl acetate, utilizing a silica column. researchgate.net
Silica Chromatography Approaches
Silica chromatography, encompassing techniques like column chromatography and flash chromatography using silica gel as the stationary phase, is a fundamental method in the isolation of natural products, including diterpenoids like (-)-Membranolide. core.ac.ukcolumn-chromatography.com Silica gel is a polar stationary phase, and separation is based on the differential adsorption of analytes onto the silica surface. column-chromatography.comsilicycle.com Various mesh sizes of silica gel are available and selected based on the complexity of the mixture and the properties of the target compound. column-chromatography.com Elution is achieved by passing a mobile phase, typically a solvent or mixture of solvents, through the column. column-chromatography.comcup.edu.cn Normal phase chromatography on a silica column has been used in the purification process of extracts containing (-)-Membranolide. waikato.ac.nz Repeated iterations of HPLC separations, often following flash chromatography, are employed for the purification of membranolides. core.ac.uk
Considerations for Artifact Formation During Isolation (e.g., Methanolysis of Aplysulphurin)
A significant consideration during the isolation of compounds from Dendrilla sponges, particularly when using methanol in the extraction or purification process, is the potential for artifact formation. nih.govgoogle.com Investigations have shown that several methyl acetal (B89532) derivatives, initially termed "membranolides B–D," are not true natural products but rather artifacts formed from the methanolysis of aplysulphurin, another diterpenoid found in the sponge. nih.govcnr.itgoogle.commdpi.comresearchgate.net
Methanolysis of aplysulphurin occurs when aplysulphurin is treated with methanol. nih.govgoogle.com This reaction yields a series of semisynthetic methyl acetal variations based on the membranolide A skeleton, collectively known as membranoids A-H. nih.govgoogle.commdpi.com These include aldehyde-bearing derivatives (membranolides B and E), diacetal derivatives (membranolides C, D, G, and H), and an oxidation product (membranolide F). google.com The formation of these artifacts has been confirmed by treating purified aplysulphurin with methanol and isolating the resulting compounds, which showed identical spectral characteristics to the methoxy-bearing "membranolides" isolated from the sponge extract. google.com Extraction of D. antarctica in the absence of methanol, using only dichloromethane, yielded an extract containing aplysulphurin, tetrahydroaplysulphurin-1, membranolide, and darwinolide, but not the methyl acetal derivatives. nih.gov Stirring this extract with methanol for 12 hours resulted in the appearance of new products consistent with the membranoids. nih.gov This highlights the importance of solvent selection and careful consideration of potential chemical transformations during the isolation procedure to distinguish genuine natural products from artifacts.
Structural Characterization Methodologies
Spectroscopic Techniques for Elucidation
Spectroscopic methods are crucial for determining the functional groups present in (-)-Membranolide and establishing the connectivity of atoms within the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and elemental composition of (-)-Membranolide, as well as fragmentation patterns that can help in piecing together the structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is commonly used to determine the accurate mass of the molecular ion or protonated/adduct ions, allowing for the determination of the molecular formula. mdpi.commdpi.comacs.orgnih.govnih.gov For example, the molecular formula of darwinolide, a related diterpene, was determined as C₂₂H₃₂O₅ from its HRESIMS data, showing a protonated ion at m/z 377.2356, which was consistent with the calculated mass for C₂₂H₃₃O₅⁺. acs.org Similar HRESIMS data have been reported for (-)-Membranolide and its derivatives, confirming their molecular formulas. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
UV-Vis spectroscopy is used to detect the presence of chromophores, such as conjugated double bonds or aromatic rings, in the molecule. mdpi.comacs.orgmsu.edu The absorption maxima (λmax) and molar absorptivity (ε) values obtained from UV-Vis spectra provide clues about the nature and extent of π-electron systems. acs.orgmsu.eduuvic.ca
For example, UV-Vis data for darwinolide in CH₃CN showed absorption maxima at 240, 233, and 215 nm with corresponding log ε values, indicating the presence of UV-absorbing functional groups. acs.org While specific UV-Vis data for (-)-Membranolide itself might vary slightly depending on the solvent and specific structural features, the technique is generally applied to detect and characterize conjugated systems within the molecule.
Infrared (IR) Spectroscopy Methodologies
IR spectroscopy is used to identify the functional groups present in (-)-Membranolide by detecting characteristic vibrations of chemical bonds. acs.orgspecac.com Different functional groups absorb infrared radiation at specific wavenumbers, providing a "fingerprint" that helps in structural identification. specac.comresearchgate.net
IR spectra of (-)-Membranolide or related compounds typically show absorption bands corresponding to functional groups such as hydroxyl (O-H) stretches, carbonyl (C=O) stretches (e.g., from ester or carboxylic acid groups), C-H stretches, and C-O stretches. acs.orgorgchemboulder.comspectroscopyonline.com For instance, the IR spectrum of darwinolide showed bands at 3049, 2921, 1756, 1636, 1372, and 1234 cm⁻¹, providing evidence for various functional groups present. acs.org
Crystallographic Analysis for Stereochemical Assignment
While spectroscopic methods provide information about the planar structure, crystallographic analysis is essential for determining the three-dimensional arrangement of atoms and assigning the relative and absolute stereochemistry of chiral centers. acs.orgnih.govresearchgate.net
Single-Crystal X-ray Diffraction (XRD) for Relative Configuration Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms in a crystalline solid. mdpi.commdpi.comacs.orguhu-ciqso.escarleton.eduuol.deuni-ulm.de By analyzing the diffraction pattern produced when X-rays interact with a single crystal of (-)-Membranolide, researchers can determine the unit cell dimensions, bond lengths, bond angles, and the relative positions of all atoms in the molecule. carleton.eduuol.de This provides an unambiguous determination of the relative stereochemistry.
X-ray diffraction analysis has been successfully applied to determine the structure and relative stereochemistry of membranolide and related spongian diterpenes. mdpi.comresearchgate.netresearchgate.netuchile.cl For example, the structure of membranolide was confirmed by single-crystal X-ray determination, which revealed details about the conformation of rings and the positions of substituents. uchile.cl For related compounds like membranoid C, X-ray crystallographic analysis has been used to determine the absolute configuration, supported by analysis of the Flack parameter and Bijvoet pairs. nih.gov
Data obtained from single-crystal X-ray diffraction experiments can be deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), with assigned deposition numbers. nih.gov
Circular Dichroism (CD) for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique used to study the structure and conformation of molecules, particularly for determining the absolute configuration of chiral compounds. mtoz-biolabs.comspectroscopyeurope.com CD spectra are based on the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comspectroscopyeurope.comjascoinc.com To determine the absolute configuration using CD, the experimental CD spectrum of the compound is recorded and compared with the CD spectra of samples with known configurations, often by looking up relevant literature or comparing with calculated spectra. mtoz-biolabs.comspectroscopyeurope.com If the experimental spectrum is similar to the spectrum of a known configuration, it provides strong evidence for the absolute configuration of the sample. mtoz-biolabs.com While CD spectroscopy is a very useful tool, factors such as solvent effects, concentration, and temperature can influence the spectrum, meaning this method does not provide 100% certainty on its own. mtoz-biolabs.com
Electronic Circular Dichroism (ECD) is a specific type of CD focusing on the ultraviolet region and is frequently used for absolute configuration determination, often in conjunction with computational methods. uq.edu.auresearchgate.net The absolute configuration of several compounds has been determined by comparing experimental and calculated ECD spectra. researchgate.net
Computational Chemistry for Structure Determination
Computational chemistry plays an increasingly significant role in the structure elucidation of natural products, complementing experimental spectroscopic data. mit.edunih.govchemrxiv.orgchemrxiv.orgsemanticscholar.org These methods can assist in predicting spectroscopic parameters, evaluating possible structures, and determining stereochemistry.
Application of Quantum Chemical Calculations (e.g., DP4+ Probability Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to compute spectroscopic properties, such as NMR chemical shifts and ECD spectra, for proposed molecular structures. spectroscopyeurope.comacs.org These calculated values can then be compared to experimental data to validate or refute structural assignments.
The DP4+ probability analysis is a computational method that uses calculated and experimental NMR chemical shifts (both ¹H and ¹³C) to assign the relative and absolute configuration of organic molecules. uca.edu.arrsc.org This method provides a statistical probability for different possible stereoisomers. uca.edu.ar Studies have shown that successful assignment of relative configuration using the DP4+ workflow benefits from the inclusion of both ¹H and ¹³C NMR chemical shift data. rsc.org The DP4+ formalism builds probability based on statistical parameters that describe the distribution of errors between calculated and experimental chemical shifts. uca.edu.ar
In the case of related compounds, in-silico analysis using DFT calculations and DP4+ modeling has been used to identify statistically reasonable diastereomers, particularly when dealing with complex arrangements of stereochemical elements. acs.org
Computer-Assisted 3D Structure Elucidation
Computer-assisted structure elucidation (CASE) systems have been developed to process spectroscopic data, primarily NMR, to determine the structures of small molecules. nih.govchemrxiv.orgsemanticscholar.org These systems can generate possible structures based on spectroscopic data and then evaluate them computationally. nih.govsemanticscholar.org While early systems focused on generating structures from fragments, modern approaches utilize sophisticated algorithms, including machine learning, to predict structures from diverse spectroscopic data. nih.govchemrxiv.org
CASE systems can significantly accelerate the structure determination process, especially for complex natural products. semanticscholar.org They can handle large amounts of data and explore a vast chemical space of potential structures. nih.govchemrxiv.orgsemanticscholar.org The application of such tools can support spectroscopists in solving challenging structures. semanticscholar.org
(-)-Membranolide is a diterpenoid compound primarily isolated from the Antarctic marine sponge Dendrilla antarctica (previously known as Dendrilla membranosa). mdpi.comgoogle.comnih.gov This compound belongs to the spongiane family of diterpenoids, which are characterized by a polycyclic structure. Research into (-)-membranolide and related compounds has revealed intriguing aspects of their biosynthesis and significant roles in the chemical ecology of the Antarctic marine environment.
Biosynthesis, Chemical Ecology, and Environmental Interactions
Ecological Significance and Chemo-Ecological Interactions
Influence of Environmental Factors on Metabolite Profiles (e.g., Habitat Specificity, Temperature Stress)
Temperature stress has also been investigated for its effects on the metabolite profiles of D. antarctica. Experiments involving slow temperature increases in aquaria have indicated that diterpenes like (-)-Membranolide may be susceptible to rising temperatures, showing a trend towards higher concentrations with increased temperature, although temperatures above 4 °C severely impacted sponge metabolism and viability. mdpi.comnih.govsciprofiles.com These findings suggest that while a moderate temperature increase might initially lead to higher concentrations of certain defensive metabolites like (-)-Membranolide, there is a critical thermal threshold beyond which the sponge's metabolic processes are negatively affected. mdpi.comnih.gov The variability in metabolite concentrations observed even in control aquarium conditions compared to the natural habitat suggests that the environment plays a role in shaping the sponge's chemical profile. mdpi.com
Predation pressure has also been considered as an environmental factor influencing the chemical profile. (-)-Membranolide is known to act as a feeding deterrent against certain predators, such as the amphipod Gondogeneia antarctica. mdpi.comusf.edu However, experimental studies investigating the effect of induced predation pressure on D. antarctica's secondary metabolites have not consistently shown a significant influence on the production of compounds like (-)-Membranolide. nih.gov This further supports the idea that (-)-Membranolide might be constitutively produced as a general defense rather than being induced specifically by predation events. cambridge.org
Data illustrating the potential influence of temperature on (-)-Membranolide concentration in D. antarctica from a study on heat stress are presented below. mdpi.com
| Compound | Natural Habitat (µg/mg DW) | Aquarium Control (µg/mg DW) | Heat Stress (µg/mg DW) |
| Membranolide (6) | 0.34 | 0.34 | 0.49 |
| Deceptionin (2) | 0.56 | 0.56 | 0.77 |
| Cadlinolide C (4) | 0.20 | 0.20 | 0.27 |
| Tetrahydroaplysulphurin-1 (8) | 0.76 | 0.76 | 1.05 |
Note: Data extracted and simplified from a study on heat stress in D. antarctica. mdpi.com Values represent average concentrations and illustrate a trend; statistical significance may vary.
Adaptation Mechanisms of Source Organisms in Extreme Environments
Dendrilla antarctica, the source organism of (-)-Membranolide, thrives in the extreme environment of Antarctica, characterized by very low and constant temperatures, seasonal light regimes, and unique ecological pressures. scielo.brresearchgate.netfrontiersin.org The production of secondary metabolites like (-)-Membranolide is considered a key adaptation mechanism for this sessile organism in such a challenging environment. mdpi.comusf.edunih.govresearchgate.net
Chemical defenses mediated by secondary metabolites are crucial for the survival of sessile marine invertebrates like sponges, protecting them from predation and competition in environments where evasion is not possible. frontiersin.orgoup.com In Antarctica, where trophic relationships have evolved under unique physical and ecological constraints, the elaboration of bioactive small molecules serves as a primary defense strategy. oup.com (-)-Membranolide, as a feeding deterrent, directly contributes to the sponge's ability to ward off potential predators such as amphipods. mdpi.comusf.edu
The high chemodiversity observed in Antarctic marine invertebrates, including sponges, is considered a result of evolutionary pressures in this unique environment. frontiersin.org The production of novel secondary metabolites with specific biological activities, such as the defensive properties of (-)-Membranolide, represents a significant adaptation that enhances the ecological performance and survival of these organisms in extreme conditions. frontiersin.orgnih.gov Further research into the biosynthetic pathways of these compounds is needed to fully understand the mechanisms underlying their production and regulation in response to environmental factors. mdpi.com
Synthetic Endeavors and Methodological Advancements
Early Approaches to Total Synthesis of (±)-Membranolide
One of the initial synthetic routes for a rearranged spongian diterpene, specifically (±)-membranolide, was developed by Sung-eun Yoo and Kyu Yang Yi. escholarship.orgthieme-connect.com Their successful strategy for the racemic synthesis involved a 12-step route. escholarship.org A key step in this synthesis was the installation of the 1,3,3-trimethylcyclohexyl group. escholarship.org This was achieved through an organocuprate conjugate addition to isophorone (B1672270). escholarship.orgthieme-connect.de The reaction of (2-methoxyphenyl)magnesium bromide with isophorone in the presence of copper(I) bromide, chlorotrimethylsilane, and hexamethylphosphoric triamide at low temperatures was utilized in the first step of this total synthesis of racemic membranolide. thieme-connect.de The final step involved the reduction of an olefin in a styrene (B11656) intermediate to form the stereocenter alpha to the methyl ester. escholarship.org
Asymmetric Total Synthesis of (-)-Membranolide
The asymmetric total synthesis of (-)-membranolide is a more recent achievement, allowing access to the enantiomer found in nature. bepress.comusf.edu This endeavor has been highlighted as a significant accomplishment in the field of total synthesis. bepress.comusf.edu
Development of Stereoselective Synthetic Routes
Developing stereoselective routes is crucial for the asymmetric synthesis of natural products, ensuring the correct spatial arrangement of atoms. nih.gov The asymmetric total synthesis of (-)-membranolide has involved the development of such routes. bepress.comusf.edu While specific details of the stereoselective steps for (-)-membranolide are not extensively detailed in the provided snippets, the general challenge of controlling stereochemistry during the synthesis of complex natural products is well-documented and often requires novel methods for selective bond formation and stereocontrol. nih.gov
Highlighting Novel Methodology in Organic Synthesis
Total synthesis, particularly of complex natural products, often serves as a driving force for the development of novel methods and strategies in organic synthesis. nih.gov The asymmetric total synthesis of (-)-membranolide has provided an opportunity to highlight interesting methodology. bepress.com The necessity for rapid construction of complex structures often inspires the development of new methods for forming chemical bonds and the creative implementation of known reactivity. escholarship.org New enantioselective methods discovered during total synthesis efforts contribute to a greater understanding of fundamental bond construction and lead to valuable synthetic technologies. nih.gov
Strategic Considerations in Complex Natural Product Synthesis
The synthesis of complex natural products like (-)-membranolide involves careful strategic planning. ijarsct.co.innih.gov Retrosynthetic analysis is a cornerstone of this process, guiding the disconnection of complex molecules into simpler, accessible precursors. ijarsct.co.innih.gov
Rapid Construction of Molecular Architectures
The rapid construction of complex molecular architectures is a fundamentally important aspect of natural product total synthesis. escholarship.org The necessity for this efficiency often inspires the development of new synthetic methods. escholarship.org Strategies such as biomimetic synthesis, which mimics natural biosynthetic processes, can offer efficient and atom-economical routes for the rapid construction of complex molecules. engineering.org.cn
Development of New Chemical Bond-Forming Methods
The challenges inherent in synthesizing complex natural products necessitate the development of new methods for forming chemical bonds. escholarship.orgnih.gov Encountering structural challenges often provides the impetus for designing syntheses that hinge upon bond disconnections beyond the current lexicon of transformations. nih.gov This leads to a greater fundamental understanding of methods of bond construction and catalysis. nih.gov Examples of innovative synthetic methodologies that have revolutionized the field include transition metal-catalyzed reactions, asymmetric transformations, and cascade reactions. ijarsct.co.in
Biological Activity and Mechanisms of Action Studies
Antimicrobial Activities and Cellular Targets
Membranolides have demonstrated activity against a variety of microorganisms, including bacteria and fungi.
Membranolide has shown antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Both 9,11-dihydrogracilin A and membranolide, isolated from the sponge Dendrilla membranosa, inhibited the growth of Bacillus subtilis at a concentration of 100 µ g/disk . Membranolide was also found to be mildly active against S. aureus. nih.gov Membranolides C and D have displayed modest yet broad-spectrum antibacterial activity, including against S. aureus and E. coli. nih.gov
Studies have also investigated the efficacy of membranolides against methicillin-resistant Staphylococcus aureus (MRSA), particularly in the context of biofilm eradication. Membranolide (referred to as compound 5 in one study) displayed potent activity against MRSA biofilm, achieving nearly 100% eradication at a concentration of 25 µg/mL (58 µM). This suggests that the minimum inhibitory concentration against MRSA biofilm may be considerably lower. Membranolide was identified as a strong hit against MRSA biofilm cultures. The ability to target biofilms is particularly noteworthy due to their increased resistance to conventional antibiotics.
Membranolide has also shown antimicrobial activity against Escherichia coli O157:H7. At a concentration of 200 µg, membranolide presented a zone of inhibition of 10 mm against E. coli O157:H7, which is considered a "strong" growth inhibition.
Specific data on antibacterial activities are summarized in the table below:
| Compound | Microorganism | Activity Type | Concentration | Result | Source |
| Membranolide | Bacillus subtilis | Growth Inhibition | 100 µ g/disk | Inhibited growth | nih.gov |
| Membranolide | Staphylococcus aureus | Growth Inhibition | Not specified | Mildly active | nih.gov |
| Membranolide C | S. aureus | Antibacterial | 200 µ g/disk | 8 mm inhibition zone | nih.gov |
| Membranolide D | S. aureus | Antibacterial | 200 µ g/disk | 6 mm inhibition zone | nih.gov |
| Membranolide C | E. coli | Antibacterial | 200 µ g/disk | 4 mm inhibition zone | nih.gov |
| Membranolide D | E. coli | Antibacterial | 200 µ g/disk | 9 mm inhibition zone | nih.gov |
| Membranolide (5) | MRSA Biofilm | Eradication | 25 µg/mL (58 µM) | ~100% eradication | |
| Membranolide (4) | E. coli O157:H7 | Growth Inhibition | 200 µg | 10 mm inhibition zone |
Membranolides have also exhibited antifungal properties. Membranolides C and D, isolated from the Antarctic sponge Dendrilla membranosa, display antifungal activities. nih.govnih.gov
Specific data on antifungal activities are summarized in the table below:
| Compound | Microorganism | Activity Type | Concentration | Result | Source |
| Membranolide C | C. albicans | Antifungal | 200 µ g/disk | 7 mm inhibition zone | nih.gov |
| Membranolide D | C. albicans | Antifungal | 200 µ g/disk | 7 mm inhibition zone | nih.gov |
Antibacterial Effects (e.g., Inhibition of Bacillus subtilis, Staphylococcus aureus, MRSA Biofilm Eradication, E. coli O157:H7)
Antiparasitic Activities
Membranolides have shown inhibitory effects against certain parasites, notably Leishmania donovani.
Several membranolides have demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Tetrahydroaplysulphurin-1, membranolide B, membranolide D, and membranolide G displayed low micromolar activity against L. donovani-infected J774A.1 macrophages with no discernible cytotoxicity against uninfected cells. nih.gov While (-)-Membranolide itself showed activity against Leishmania donovani, its IC50 value was reported to be above 10 µM in one study, while other related compounds like aplysulphurin and tetrahydroaplysulphurin-1 showed more promising IC50 values of 3.1 and 3.5 µM, respectively. Membranolides from D. membranosa have been identified as possessing potent and selective activity against Leishmania donovani.
Specific data on antiparasitic activities are summarized in the table below:
| Compound | Parasite | Activity Type | Concentration | Result | Source |
| Tetrahydroaplysulphurin-1 | Leishmania donovani | Inhibition | Low micromolar | Active against infected macrophages | nih.gov |
| Membranolide B | Leishmania donovani | Inhibition | Low micromolar | Active against infected macrophages | nih.gov |
| Membranolide D | Leishmania donovani | Inhibition | Low micromolar | Active against infected macrophages | nih.gov |
| Membranolide G | Leishmania donovani | Inhibition | Low micromolar | Active against infected macrophages | nih.gov |
| (-)-Membranolide | Leishmania donovani | Inhibition | Above 10 µM (IC50) | Less potent than related compounds |
Enzyme Inhibition and Molecular Interactions
Beyond direct antimicrobial and antiparasitic effects, certain membranolides have been investigated for their ability to inhibit key enzymes.
Membranolide G, a diterpene derived from the Antarctic sponge Dendrilla antarctica, has been identified as an in vitro inhibitor of human DNA topoisomerase 1B (hTop1). Experiments indicate that Membranolide G strongly and irreversibly inhibits the relaxation of supercoiled DNA when pre-incubated with the enzyme. This compound completely inhibits the cleavage step of the enzyme's catalytic mechanism by preventing protein binding to the DNA. Human topoisomerase 1B is an important target in cancer research as it regulates the topological state of supercoiled DNA, a process essential for cell division.
Impact on DNA Relaxation Processes
Research into the biological activities of compounds from Dendrilla antarctica has identified related diterpenoids with inhibitory effects on DNA relaxation processes. Specifically, a compound referred to as Membranoid G, which is described as a methanolysis product derived from aplysulphurin also found in D. antarctica, has shown notable activity against human DNA topoisomerase 1B (htop1) acs.org, nih.gov, researchgate.net. DNA topoisomerase 1B is an essential enzyme involved in regulating the topological state of DNA by catalyzing transient single-strand breaks, allowing the relaxation of supercoiled DNA nih.gov, nih.gov. This process is vital for various cellular functions, including replication and transcription nih.gov.
Studies investigating the impact of Membranoid G on htop1 activity have utilized plasmid relaxation assays acs.org, ontosight.ai. These experiments demonstrated that Membranoid G inhibits the relaxation of negative supercoiled DNA plasmid by htop1 in a dose-dependent manner acs.org, ontosight.ai. Furthermore, the inhibitory effect was observed to be a function of pre-incubation time with the enzyme acs.org, ontosight.ai. Membranoid G was found to strongly and irreversibly inhibit the relaxation of supercoiled DNA when pre-incubated with the enzyme acs.org, ontosight.ai. The mechanism of inhibition involves the compound completely inhibiting the cleavage step of the enzyme's catalytic mechanism, effectively preventing the protein from binding to the DNA acs.org, ontosight.ai.
While these specific findings on DNA relaxation relate to Membranoid G, they highlight the potential for related membranolide-type diterpenoids to interfere with fundamental DNA processes by targeting topoisomerase activity. DNA gyrase, a type II topoisomerase found in bacteria, is also crucial for DNA supercoiling and is a target for antibiotics google.com, .
Other Documented Cellular and Biofilm-Related Effects
Beyond its impact on DNA relaxation, (-)-Membranolide and related compounds have demonstrated various other cellular and biofilm-related effects. Natural products from D. antarctica, including membranolide, have shown antibacterial and antifungal activities acs.org, nih.gov.
Studies have specifically investigated the activity of membranolide against bacterial species relevant to human health. Membranolide has shown antimicrobial activity against Escherichia coli O157:H7, presenting a zone of inhibition of 10 mm at a concentration of 200 µg acs.org. Both membranolide and 9,11-dihydrogracilin A, another compound from D. antarctica, have demonstrated activity against Bacillus subtilis acs.org.
Furthermore, membranolide has been identified as having significant activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilm cultures uchile.cl, iucr.org, knapsackfamily.com. Biofilms are structured communities of bacteria encased in an extracellular matrix, contributing to antibiotic resistance and persistent infections nih.gov. Membranolide, along with darwinolide, another diterpene from Dendrilla membranosa (previously considered the same species as D. antarctica), were identified as strong hits against MRSA biofilm cultures uchile.cl, iucr.org, nih.gov. The potential of membranolide for biofilm eradication, particularly against problematic pathogens like those in the ESKAPE group (which includes Staphylococcus aureus), is an area of ongoing exploration.
The diverse biological activities documented for (-)-Membranolide and related spongian diterpenoids from D. antarctica, including effects on DNA topoisomerase activity and inhibition of bacterial growth and biofilm formation, underscore their potential as a source for novel therapeutic leads.
Documented Antimicrobial Activity of Membranolide
| Target Organism | Effect Observed | Concentration | Reference |
| Escherichia coli O157:H7 | Zone of inhibition (10 mm) | 200 µg | acs.org |
| Bacillus subtilis | Growth inhibition | Not specified in snippet | acs.org |
| MRSA biofilm | Strong inhibition | Not specified in snippet | uchile.cl, iucr.org |
Structure Activity Relationship Sar Studies and Chemical Modification
Methodological Approaches to Structure-Activity Relationship Elucidation
Elucidating the SAR of (-)-membranolide and its analogues typically involves a combination of chemical synthesis or modification and biological evaluation. Researchers isolate the natural product and then synthesize or semisynthesize derivatives with specific structural alterations. mdpi.comresearchgate.netthieme-connect.com These compounds are then tested in various biological assays to assess their activity against relevant targets, such as bacteria or parasites. mdpi.comresearchgate.netthieme-connect.comacs.org
Techniques used in these studies include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structure determination and confirmation of modifications. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is often employed for the purification of isolated compounds and semisynthetic derivatives. mdpi.comgoogle.comnih.gov Biological evaluation involves in vitro assays, such as assessing inhibitory concentrations (IC₅₀ values) against target organisms or enzymes. google.comthieme-connect.comacs.org Comparing the biological activity of the parent compound and its analogues with their distinct structural features allows researchers to infer the role of specific functional groups or structural motifs in the observed activity. mdpi.comgoogle.comthieme-connect.com
Chemical Derivatization Strategies
Chemical derivatization of (-)-membranolide and related spongian diterpenes has been explored to generate analogues for SAR studies and to potentially improve their biological profiles. mdpi.comresearchgate.netgoogle.com Standard reactions such as hydrogenation, alkylation, acetylation, and acidification can be employed for chemical modifications. google.com Protecting and deprotecting functional groups is a common strategy to selectively modify specific parts of the molecule. google.com
Semisynthetic Production of Membranolide Analogues (e.g., Methoxy (B1213986) Membranolides B-H)
A notable example of semisynthetic production involves the treatment of aplysulphurin, a related diterpene also found in Dendrilla membranosa, with methanol (B129727). google.comthieme-connect.comgrafiati.com This process yields a series of semisynthetic derivatives, including the methoxy membranolides, which were initially termed membranolides B-H. google.comthieme-connect.comgrafiati.comresearchgate.net These compounds are considered artifacts formed through the methanolysis of aplysulphurin. google.comacs.orgnih.gov
The methanolysis of aplysulphurin can lead to various products, including aldehyde-bearing derivatives (such as membranolides B and E) and diacetal derivatives (such as membranolides C, D, G, and H), as well as oxidation products like membranolide F. google.com Analysis of the reaction products by techniques like HPLC helps in their isolation and characterization. google.comnih.gov For instance, membranolide B was identified as a major product from the methanolic treatment of aplysulphurin. google.com
Exploration of Modifications for Enhanced Bioactivity or Selectivity
Modifications to the membranolide scaffold have been explored with the aim of enhancing bioactivity or selectivity against specific targets. mdpi.comresearchgate.netthieme-connect.comusf.edu For example, studies have investigated the anti-leishmanial efficacy of membranolide analogues. google.comthieme-connect.com The creation of semisynthetic derivatives has informed SAR studies and identified strategies for further investigation of infectious disease drug targets. mdpi.comresearchgate.net
The comparison of the activity of different membranolide derivatives provides insights into which structural features are important for potency. For instance, a study evaluating the activity of membranolide and its semisynthetic derivatives against Leishmania donovani revealed that certain derivatives, like membranoids B, D, and G, displayed low micromolar activity. acs.orgnih.gov This suggests that the specific modifications present in these analogues contribute to their anti-leishmanial activity.
Correlation of Structural Features with Specific Biological Mechanisms
Correlating structural features of (-)-membranolide and its analogues with specific biological mechanisms is a key aspect of SAR studies. researchgate.netthieme-connect.comgrafiati.comusf.eduuchile.cl While the precise mechanisms of action for all membranolide derivatives are still under investigation, some correlations have begun to emerge.
For example, (-)-membranolide itself has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. mdpi.comresearchgate.net This suggests that certain structural elements of membranolide are involved in disrupting or inhibiting the formation of these biofilms. mdpi.com Another study indicated that spongian diterpenoid membranolide G can inhibit topoisomerase 1B, an enzyme involved in DNA relaxation, suggesting a potential mechanism for anti-cancer activity. rsc.org
In the context of anti-leishmanial activity, the differing activities observed among the methoxy membranolides (membranoids A-H) highlight the impact of subtle structural variations on biological effect. acs.orgnih.gov For instance, the significant difference in activity between membranoids A and G, despite their structural similarity, suggests that the stereochemistry and functionality at specific carbons (like C-15 and C-16) play a critical role in their interaction with biological targets in Leishmania donovani. nih.gov
Further research involving the synthesis of a wider range of analogues with targeted modifications and detailed mechanistic studies is needed to fully elucidate the relationship between the structure of (-)-membranolide and its derivatives and their specific biological mechanisms.
Computational Chemistry Applications in Membranolide Research
Molecular Modeling Approaches to Understand Interactions
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. For (-)-Membranolide, molecular modeling can be applied to understand its interactions with various biological targets, such as proteins or membranes, or with other molecules in its environment. While specific detailed molecular modeling studies solely focused on the interactions of (-)-Membranolide are not extensively highlighted in the search results, the general principles of molecular modeling are highly relevant to understanding how such a molecule might interact. Techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of (-)-Membranolide in different environments, including its conformation, flexibility, and how it might approach or bind to a target site nih.govarxiv.orgillinois.edu. These simulations can help visualize and quantify the forces and energies involved in molecular recognition and binding processes nih.govarxiv.org. Molecular docking studies, another form of molecular modeling, can predict the preferred binding orientation and affinity of (-)-Membranolide to a known target protein based on their complementary shapes and chemical properties. Understanding these interactions at an atomic level is crucial for elucidating the mechanism of action of bioactive natural products mdpi.com. Molecular modeling can also be used to study the interactions of (-)-Membranolide with lipid membranes, which is particularly relevant given its origin from marine sponges and its potential to interact with cellular membranes nih.govarxiv.org.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical computational method widely used to investigate the electronic structure and reactivity of molecules frontiersin.orghi.is. For (-)-Membranolide, DFT calculations can provide detailed information about its electronic properties, such as electron density distribution, molecular orbitals (including HOMO and LUMO energies), and electrostatic potential researchgate.net. These properties are fundamental to understanding the molecule's chemical behavior and its potential to participate in chemical reactions or form interactions. DFT can also be used to calculate reaction pathways and transition states, offering insights into how (-)-Membranolide might be synthesized or metabolized frontiersin.org. While direct reports of extensive DFT studies specifically on (-)-Membranolide were not prominently found, DFT is a standard tool in computational chemistry for characterizing the electronic nature of complex organic molecules and predicting their reactivity frontiersin.orghi.isrsc.org. Studies on related spongian diterpenes have utilized DFT calculations for conformational analysis and to determine relative stereochemistry, indicating the applicability of this method to the membranolide scaffold researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (if applicable to broader membranolide series)
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build predictive models that correlate the chemical structure of a set of compounds with their biological activity mdpi.com. While a specific QSAR study focused solely on (-)-Membranolide was not found, QSAR is highly applicable to series of related compounds, such as the broader class of membranolides or other diterpenes isolated from Dendrilla species mdpi.comresearchgate.netacs.org. By analyzing a series of membranolide derivatives with varying structures and measured biological activities (e.g., antibacterial, antifungal, or anticancer activity as mentioned for Membranolide D ontosight.ai), QSAR models can identify the key structural features that are responsible for the observed activity mdpi.com. These models can then be used to predict the activity of new, untested membranolide analogs, guiding the synthesis of potentially more potent or selective compounds mdpi.com. QSAR studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series and then using statistical methods to build a relationship between these descriptors and the biological activity mdpi.com. A 2D-QSAR study has been reported for antitubercular activity of scalarane-type sesterterpenes, highlighting the use of QSAR for marine natural products with similar origins acs.org. The application of QSAR to membranolides would be valuable for understanding the structural requirements for their observed bioactivities and for the rational design of novel analogs with improved properties.
Future Research Directions and Challenges
Unraveling Complete Biosynthetic Pathways and Enzymatic Machinery
A significant area for future research lies in fully elucidating the complete biosynthetic pathways responsible for the production of (-)-membranolide and other rearranged spongian diterpenes in their native marine organisms, particularly sponges and their associated microorganisms. While it is understood that these compounds originate from the spongian skeleton nih.govnih.gov, the precise enzymatic steps and intermediates involved in the complex rearrangements and functionalization observed in molecules like membranolide remain to be fully detailed. Studies suggest that sponge symbionts may play a crucial role in the biosynthesis of secondary metabolites unit.nonih.gov. Further research is needed to identify the specific genes and enzymes involved in these transformations unit.nonih.gov. Understanding these intricate biological processes is essential not only for fundamental scientific knowledge but also for potentially enabling biotechnological production routes. Proposed biosynthetic pathways for related diterpene metabolites from Dendrilla membranosa have been explored, suggesting complex cascade reactions and ring expansions nih.govnih.gov.
Exploration of New Membranolide Analogues and Derivatives
The structural complexity and diverse bioactivities observed within the spongian diterpene family, including the activity of membranolide against MRSA biofilm cultures nih.govnih.gov, highlight the potential for discovering new membranolide analogues and derivatives with enhanced or altered biological properties. Future research should focus on both the isolation of novel related compounds from marine sources and the targeted synthesis or semi-synthesis of derivatives nih.govnih.gov. Exploring structural variations, particularly around the highly oxidized lactone fragments and the polycyclic hydrocarbon core, could lead to compounds with improved potency, selectivity, or pharmacological profiles nih.govmdpi.comnih.govnih.gov. Synthetic studies on rearranged spongian diterpenes, such as the total syntheses of aplyviolene, macfarlandin C, and norrisolide-type diterpenes, demonstrate the chemical feasibility of accessing these complex scaffolds and provide methodologies for generating analogues nih.govmdpi.comnih.govr-project.org.
Investigation of Broader Biological Target Engagement and Pathway Perturbations
While some biological activities of membranolide and related compounds have been identified, such as antimicrobial effects nih.govnih.govnih.gov, a comprehensive understanding of their biological target engagement and the cellular pathways they perturb is still developing. Future research should employ a range of biochemical and cell biology techniques to identify the specific proteins or molecular targets with which these compounds interact. Investigating the downstream effects of these interactions on cellular signaling pathways and biological processes will provide crucial insights into their mechanisms of action . For instance, related diterpenoids have been shown to induce fragmentation of the Golgi apparatus, suggesting a specific cellular target nih.gov. Expanding these studies to membranolide will be vital for assessing its full therapeutic potential and identifying potential off-target effects.
Advancements in Sustainable Production Methods (e.g., Biotechnological Approaches)
The reliance on collection from marine organisms for obtaining natural products like (-)-membranolide raises concerns about sustainability and environmental impact. Advancements in sustainable production methods, particularly biotechnological approaches, represent a critical future research direction. This includes exploring the potential for microbial fermentation or engineered cell cultures to produce membranolide or its precursors nih.govnih.govresearchgate.netnih.govnih.gov. Research into the biosynthesis (Section 9.1) will be directly applicable here, as understanding the enzymatic machinery is key to replicating the process in a controlled environment. Developing efficient and scalable biotechnological production methods would provide a more reliable and environmentally friendly source of membranolide for research and potential therapeutic applications unit.nonih.govnih.govnih.govresearchgate.netnih.gov.
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding
Integrating omics technologies, such as metabolomics and transcriptomics, offers a powerful approach to gain a more comprehensive understanding of (-)-membranolide. Metabolomics can provide detailed profiles of the metabolites produced by the source organism under different conditions, potentially revealing insights into the factors influencing membranolide production nih.gov. Transcriptomics can shed light on the gene expression patterns associated with membranolide biosynthesis, helping to identify regulatory elements and key enzymes nih.gov. Combining these technologies can provide a holistic view of the biological system, linking genetic information to metabolic output and aiding in the identification of potential therapeutic targets and disease mechanisms influenced by membranolide nih.govnih.govnih.gov. Applying these integrated omics approaches to the sponge Dendrilla antarctica and its symbionts could significantly accelerate the discovery and understanding of membranolide and related compounds.
Addressing the Total Synthesis of Novel Rearranged Spongian Diterpenes
The total synthesis of rearranged spongian diterpenes, including (-)-membranolide, presents significant synthetic challenges due to their complex and often highly oxygenated structures, multiple stereocenters, and labile functionalities nih.govnih.govmdpi.comnih.govr-project.org. Future research in this area will focus on developing more efficient, stereoselective, and convergent synthetic routes to access these challenging molecular architectures nih.govmdpi.comnih.govr-project.org. Addressing the construction of key structural features, such as quaternary carbon stereocenters and intricate ring systems, remains a priority nih.govmdpi.comr-project.org. Success in total synthesis not only validates structural assignments but also provides access to sufficient quantities of the natural product for biological evaluation and enables the systematic synthesis of designed analogues for structure-activity relationship studies nih.govnih.govmdpi.comnih.gov.
Q & A
Q. What frameworks guide the prioritization of (-)-Membranolide derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply cheminformatics tools (e.g., MOE, Schrödinger) for virtual screening of derivative libraries. Prioritize analogs with improved LogP, topological polar surface area (TPSA), and synthetic accessibility scores. Validate predictions with in vitro bioactivity assays and molecular dynamics simulations .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in (-)-Membranolide isolation?
- Methodological Answer : Implement quality control protocols (e.g., LC-MS purity checks for each batch) and document environmental variables (e.g., extraction solvent lot, column age). Use multivariate analysis (PCA) to identify sources of variability and adjust protocols iteratively .
Q. What statistical methods are appropriate for analyzing synergistic effects of (-)-Membranolide in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) from dose-response matrices. Use Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects. Validate with isobolographic analysis .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with open-data mandates when publishing (-)-Membranolide studies?
- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemSpider. Annotate experimental protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed Supplementary Materials with instrument parameters and statistical code .
What criteria define a robust research question for (-)-Membranolide studies under the FINER framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
